Alectinib Hydrochloride
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2015 and is indicated for non-small cell lung carcinoma.
See also: Alectinib (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
9-ethyl-6,6-dimethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5H-benzo[b]carbazole-3-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O2.ClH/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29;/h5-6,15-17,21,32H,4,7-14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYABBVHSRIHYJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10154841 | |
| Record name | Alectinib hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10154841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256589-74-8 | |
| Record name | 5H-Benzo[b]carbazole-3-carbonitrile, 9-ethyl-6,11-dihydro-6,6-dimethyl-8-[4-(4-morpholinyl)-1-piperidinyl]-11-oxo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256589-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alectinib hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256589748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alectinib hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10154841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALECTINIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9YY73LO6J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Alectinib Hydrochloride: A Deep Dive into its Mechanism of Action in ALK-Positive Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alectinib hydrochloride, a second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI), has demonstrated significant clinical efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the core mechanism of action of alectinib in ALK-positive cells, intended for an audience of researchers, scientists, and drug development professionals. Alectinib is a potent and highly selective inhibitor that targets the ATP-binding site of the ALK fusion protein, effectively blocking its kinase activity. This inhibition leads to the suppression of downstream signaling pathways crucial for tumor cell proliferation and survival, including the STAT3, PI3K/AKT, and RAS/MAPK pathways. Furthermore, alectinib exhibits significant activity against several crizotinib-resistant ALK mutations and demonstrates excellent penetration of the blood-brain barrier, a critical feature for treating brain metastases. This guide will delve into the quantitative measures of alectinib's potency, detail key experimental protocols for its study, and provide visual representations of its mechanism through signaling pathway and workflow diagrams.
Core Mechanism of Action
This compound functions as a potent and selective, ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK) and its oncogenic fusion proteins, such as EML4-ALK.[1][2] In ALK-positive cancer cells, the constitutively active ALK fusion protein drives uncontrolled cell proliferation and survival. Alectinib binds to the ATP-binding pocket of the ALK kinase domain, preventing the phosphorylation of ALK itself and its downstream substrates.[3] This blockade of ALK's catalytic activity leads to the induction of apoptosis (programmed cell death) in tumor cells.[4]
The inhibitory effects of alectinib disrupt several key downstream signaling cascades that are aberrantly activated in ALK-positive cells:
-
JAK-STAT Pathway: Alectinib treatment results in a substantial suppression of the phosphorylation of STAT3.[1] The JAK-STAT pathway is a critical signaling cascade that regulates gene expression involved in cell proliferation, survival, and differentiation.
-
PI3K-AKT-mTOR Pathway: Inhibition of ALK by alectinib also leads to the suppression of AKT phosphorylation.[1] The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival.
-
RAS-MAPK Pathway: The RAS-MAPK pathway, which plays a crucial role in cell proliferation and differentiation, is also modulated by alectinib, although some studies suggest its inhibition of ERK1/2 phosphorylation might be less direct compared to its effects on STAT3 and AKT.[2]
A significant advantage of alectinib is its ability to effectively cross the blood-brain barrier, making it a valuable therapeutic agent for patients with brain metastases, a common site of disease progression in ALK-positive NSCLC.[3]
Quantitative Data on Alectinib's Potency and Efficacy
The following tables summarize the key quantitative data demonstrating the potent and selective inhibitory activity of alectinib against ALK and its clinical efficacy in ALK-positive NSCLC.
Table 1: In Vitro Inhibitory Activity of Alectinib
| Target | Parameter | Value | Reference |
| Wild-Type ALK | IC50 | 1.9 nM | [1][2] |
| Ki | 0.83 nM | [5] | |
| Kd | 2.4 nM | [1][2] | |
| ALK L1196M (Gatekeeper Mutation) | Ki | 1.56 nM | [5] |
| ALK F1174L | IC50 | 1 nM | [1] |
| ALK R1275Q | IC50 | 3.5 nM | [1] |
| KARPAS-299 (NPM-ALK) | IC50 | 3 nM | [5] |
| KDR | IC50 | 1.4 µM | [5] |
Table 2: Clinical Efficacy of Alectinib in ALK-Positive NSCLC (ALEX Study)
| Endpoint | Alectinib (n=152) | Crizotinib (n=151) | Hazard Ratio (95% CI) | p-value | Reference |
| Median Progression-Free Survival (Investigator Assessed) | 34.8 months | 10.9 months | 0.43 (0.32-0.58) | <0.001 | [6][7] |
| 5-Year Overall Survival Rate | 62.5% | 45.5% | 0.67 (0.46-0.98) | - | [6][7] |
| Objective Response Rate | 82.9% | 75.5% | - | - | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of alectinib.
ALK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the inhibitory activity of alectinib against ALK.
Materials:
-
Recombinant ALK enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Alectinib stock solution (in DMSO)
-
384-well plates (low-volume, black or white)
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of alectinib in DMSO. Further dilute the compounds in Kinase Buffer A to achieve a 3x final concentration.
-
Kinase/Antibody Mixture Preparation: Dilute the recombinant ALK enzyme and Eu-anti-Tag antibody in Kinase Buffer A to a 3x final concentration.
-
Tracer Preparation: Dilute the Alexa Fluor™ 647-labeled Kinase Tracer in Kinase Buffer A to a 3x final concentration.
-
Assay Assembly: In a 384-well plate, add 5 µL of the diluted alectinib solution, 5 µL of the kinase/antibody mixture, and 5 µL of the tracer solution to each well. The final reaction volume will be 15 µL. Include control wells with DMSO only (maximum signal) and a known potent ALK inhibitor (background).
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the TR-FRET ratio against the logarithm of the alectinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
Cell Viability Assay (CCK-8 or MTT Assay)
This protocol outlines a method to assess the effect of alectinib on the viability of ALK-positive cancer cells.
Materials:
-
ALK-positive cell line (e.g., NCI-H2228)
-
Complete cell culture medium
-
Alectinib stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed ALK-positive cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of alectinib in complete culture medium. The final DMSO concentration should be kept below 0.1%. Replace the medium in the wells with the medium containing the various concentrations of alectinib. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[10]
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan crystals.[11]
-
-
Data Acquisition: Measure the absorbance at 450 nm for the CCK-8 assay or 570 nm for the MTT assay using a microplate reader.[10][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the alectinib concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
Western Blot Analysis of Downstream Signaling
This protocol describes the detection of phosphorylated ALK, STAT3, and AKT in ALK-positive cells following alectinib treatment.
Materials:
-
ALK-positive cell line (e.g., NCI-H2228)
-
Alectinib stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ALK, anti-ALK, anti-phospho-STAT3, anti-STAT3, anti-phospho-AKT, anti-AKT, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat ALK-positive cells with various concentrations of alectinib for a specified time (e.g., 2 hours).[1] Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of alectinib on downstream signaling.[13]
Visualizations
Signaling Pathway Diagram
Caption: Alectinib inhibits ALK autophosphorylation, blocking downstream signaling pathways.
Experimental Workflow Diagram: Western Blot Analysis
Caption: Workflow for analyzing downstream signaling inhibition by Western Blot.
Mechanisms of Resistance
Despite the profound initial responses, acquired resistance to alectinib can emerge. The primary mechanisms of resistance include:
-
On-Target ALK Mutations: The development of secondary mutations within the ALK kinase domain can hinder alectinib binding. The most common resistance mutation is G1202R, which is located at the solvent front of the ATP-binding pocket. Other mutations, such as I1171T/S and V1180L, have also been reported.
-
Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways can compensate for ALK inhibition. This can involve the activation of other receptor tyrosine kinases, such as EGFR or MET, which can then drive cell proliferation and survival independently of ALK.
Conclusion
This compound is a highly effective and selective second-generation ALK inhibitor that has significantly improved outcomes for patients with ALK-positive NSCLC. Its core mechanism of action involves the direct inhibition of the ALK tyrosine kinase, leading to the suppression of critical downstream signaling pathways and the induction of apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and clinicians working to further understand and optimize the use of this important therapeutic agent. Future research will continue to focus on overcoming resistance mechanisms and further personalizing treatment strategies for patients with ALK-positive malignancies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Alectinib | RG-7853 | ALK inhibitor | antitumor | TargetMol [targetmol.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Alectinib - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Updated overall survival and final progression-free survival data for patients with treatment-naive advanced ALK-positive non-small-cell lung cancer in the ALEX study. [themednet.org]
- 7. Updated overall survival and final progression-free survival data for patients with treatment-naive advanced ALK-positive non-small-cell lung cancer in the ALEX study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. roche.com [roche.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In Vitro Potency of Alectinib Against Various ALK Fusion Variants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro potency of alectinib, a second-generation anaplastic lymphoma kinase (ALK) inhibitor, against a spectrum of ALK fusion variants and resistance mutations. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the field of oncology, particularly those focused on ALK-positive malignancies.
Introduction to Alectinib and ALK Fusions
Alectinib is a potent and highly selective inhibitor of the ALK tyrosine kinase.[1][2] Chromosomal rearrangements involving the ALK gene result in the expression of fusion proteins with constitutively active kinase domains, which drive oncogenesis in various cancers, most notably non-small cell lung cancer (NSCLC). The most common fusion partner is echinoderm microtubule-associated protein-like 4 (EML4), although numerous other fusion partners have been identified.[3][4] Alectinib exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.[5]
Quantitative In Vitro Potency of Alectinib
The in vitro potency of alectinib is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%. The following tables summarize the IC50 values of alectinib against various ALK fusion variants and acquired resistance mutations, as determined by cellular and biochemical assays.
Table 1: In Vitro Potency of Alectinib against Common ALK Fusion Variants
| ALK Fusion Variant | Cell Line/Assay System | IC50 (nM) | Reference |
| EML4-ALK v1 | Ba/F3 | 15 | [3] |
| EML4-ALK v2 | Ba/F3 | 13 | [3] |
| EML4-ALK v3a | Ba/F3 | 20 | [3] |
| EML4-ALK v4 | Ba/F3 | 14 | [3] |
| EML4-ALK v5a | Ba/F3 | 18 | [3] |
| KIF5B-ALK | Ba/F3 | 11 | [3] |
| KLC1-ALK | Ba/F3 | 12 | [3] |
| STRN-ALK | Ba/F3 | 16 | [3] |
| TFG-ALK | Ba/F3 | 19 | [3] |
| NPM-ALK | KARPAS-299 | 3 | [2] |
Table 2: In Vitro Potency of Alectinib against Acquired Resistance Mutations
| ALK Mutation | Cell Line/Assay System | IC50 (nM) | Reference |
| L1196M (Gatekeeper) | Ba/F3 | 47 | [1] |
| G1202R (Solvent Front) | Ba/F3 | >1000 | [1] |
| I1171T | Ba/F3 | 168 | [1] |
| V1180L | Ba/F3 | 285 | [1] |
| C1156Y | Ba/F3 | 28 | [2] |
| F1174L | Ba/F3 | 3.5 | [2] |
| R1275Q | Ba/F3 | 1 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the in vitro potency of alectinib.
Cell Viability and Proliferation Assays
Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of a compound on cancer cells. The MTT and CellTiter-Glo® assays are widely used for this purpose.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of alectinib in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
The CellTiter-Glo® assay measures ATP levels, which is an indicator of metabolically active cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the CellTiter-Glo® substrate with the buffer.
-
Lysis and Luminescence Measurement: Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Recording: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Assay
Biochemical kinase assays directly measure the inhibitory effect of a compound on the enzymatic activity of the target kinase.
-
Reagents: Recombinant ALK protein, biotinylated peptide substrate, ATP, and alectinib.
-
Reaction Setup: In a 96-well plate, combine the recombinant ALK enzyme, the peptide substrate, and varying concentrations of alectinib in a kinase reaction buffer.
-
Initiation of Reaction: Add ATP to initiate the phosphorylation reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the level of substrate phosphorylation using a suitable method, such as a fluorescence-based or luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the kinase activity against the concentration of alectinib to determine the IC50 value.
Western Blotting for ALK Phosphorylation
Western blotting is used to detect the phosphorylation status of ALK and its downstream signaling proteins in response to alectinib treatment.[7]
-
Cell Lysis: Treat cells with different concentrations of alectinib for a specified duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ALK (p-ALK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ALK as a loading control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the ALK signaling pathway and a typical experimental workflow for assessing the in vitro potency of alectinib.
Caption: A simplified diagram of the ALK signaling pathways inhibited by alectinib.
Caption: A general workflow for determining the in vitro potency of alectinib.
Conclusion
This technical guide summarizes the in vitro potency of alectinib against a range of ALK fusion variants and resistance mutations, providing valuable data for researchers in the field. The detailed experimental protocols and visual workflows offer a practical resource for designing and conducting studies to evaluate ALK inhibitors. The provided data underscores the high potency of alectinib against many ALK variants while also highlighting the challenge of acquired resistance, particularly through mutations like G1202R. This information is critical for the continued development of novel therapeutic strategies to overcome resistance and improve outcomes for patients with ALK-positive cancers.
References
- 1. Two novel ALK mutations mediate acquired resistance to the next generation ALK inhibitor alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Sensitivity of eight types of ALK fusion variant to alectinib in ALK-transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. goldbio.com [goldbio.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Alectinib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alectinib, marketed as Alecensa®, is a potent and highly selective second-generation anaplastic lymphoma kinase (ALK) inhibitor.[1][2] It is utilized in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][3] This document provides a detailed protocol for the laboratory-scale synthesis of alectinib hydrochloride, compiling information from various published synthetic routes. The protocol covers the final step of converting the alectinib free base to its hydrochloride salt, a crucial step for its formulation as a pharmaceutical agent.
Introduction
Alectinib is a tyrosine kinase inhibitor that targets ALK and RET. Its synthesis involves a multi-step process starting from commercially available materials.[4] The core structure of alectinib is a distinctive indole-fused tetracyclic scaffold.[1][4] Several synthetic routes have been developed to produce alectinib, often focusing on the efficient construction of this core and the introduction of the key side chains.[5][6] The final step in the manufacturing process is the formation of the hydrochloride salt, which improves the compound's stability and suitability for oral administration.[3][7] This protocol details a common method for this salt formation.
Key Synthetic Intermediates
The synthesis of alectinib involves several key intermediates. One of the crucial building blocks is 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid.[8][9] Another important precursor is 6-cyano-2-[1-(4-ethyl-3-iodophenyl)-1-Methylethyl]-1H-Indole-3-Carboxylic Acid 1,1-Dimethylethyl Ester, which is critical for forming the indole core of alectinib.[10] The synthesis culminates in the formation of the free base: 9-ethyl-6,6-dimethyl-8-(4-morpholin-4-yl-piperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile.[7]
Experimental Protocol: Synthesis of this compound from Alectinib Free Base
This protocol outlines the final step in the synthesis of this compound, which is the conversion of the alectinib free base to its hydrochloride salt.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Supplier | Purity |
| 9-ethyl-6,6-dimethyl-8-(4-morpholin-4-yl-piperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile (Alectinib free base) | C30H34N4O2 | 482.62 | Synthesized in-house or commercially available | >98% |
| Methyl Ethyl Ketone (MEK) | C4H8O | 72.11 | Sigma-Aldrich | ACS Grade |
| Water | H2O | 18.02 | Milli-Q or equivalent | High Purity |
| Acetic Acid | C2H4O2 | 60.05 | Sigma-Aldrich | Glacial |
| Hydrochloric Acid (2 N) | HCl | 36.46 | Sigma-Aldrich | Standardized solution |
| Ethanol | C2H6O | 46.07 | Sigma-Aldrich | 200 Proof, Absolute |
Procedure:
-
Dissolution of Alectinib Free Base:
-
Formation of the Hydrochloride Salt:
-
Precipitation and Isolation:
-
After 30 minutes, add ethanol (25 mL) dropwise to the reaction mixture to induce precipitation of the hydrochloride salt.[7]
-
Allow the mixture to cool to room temperature and then further cool in an ice bath to maximize precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
-
Drying:
-
Dry the collected solid under vacuum at a temperature not exceeding 50°C to obtain 9-ethyl-6,6-dimethyl-8-(4-morpholin-4-yl-piperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile monohydrochloride (this compound).[7]
-
-
Pulverization (Optional):
-
The obtained this compound can be pulverized using a jet mill to achieve a desired particle size distribution.[7]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general synthetic workflow for this compound.
Caption: General workflow for the synthesis of this compound.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. The expected m/z for the free base is 483 (M+H)+.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared Spectroscopy (IR): To identify the functional groups present in the molecule.
-
X-ray Powder Diffraction (XRPD): To determine the polymorphic form of the crystalline solid. This compound is known to exhibit polymorphism.
Safety Precautions
-
This compound is a potent pharmaceutical compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
The synthesis should be carried out in a well-ventilated fume hood.
-
Refer to the Safety Data Sheets (SDS) for all reagents used in the synthesis.
-
Alectinib is photosensitive, and exposure to light can lead to degradation. The compound should be stored in a light-protected container.
-
This compound is also slightly hygroscopic. Store in a desiccator.
Conclusion
This document provides a comprehensive overview and a detailed protocol for the laboratory synthesis of this compound from its free base. By following this protocol and adhering to the safety precautions, researchers can successfully synthesize this important pharmaceutical compound for research and development purposes. The provided workflow and characterization guidelines will aid in ensuring the quality and identity of the final product.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1256589-74-8 [chemicalbook.com]
- 4. academic.oup.com [academic.oup.com]
- 5. US10221155B2 - Method for preparing Alectinib - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis routes of this compound [benchchem.com]
- 8. A Novel Process For The Preparation Of An Intermediate Of Alectinib [quickcompany.in]
- 9. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
Application Notes and Protocols for Alectinib Hydrochloride in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage, administration, and mechanism of action of alectinib hydrochloride for in vivo rodent studies. The information is compiled from various preclinical studies to assist in the design and execution of experiments in cancer research.
Recommended Dosage
The effective dosage of this compound in rodent models can vary depending on the tumor type, the rodent species and strain, and the administration route. The following tables summarize reported dosages from various in vivo studies.
Mouse Models
| Dosage | Administration Route | Vehicle | Dosing Frequency | Tumor Model | Reference |
| 4 mg/kg | Oral Gavage | 0.5% (w/v) methyl cellulose 400 solution | Single dose | Pharmacokinetic study | [1] |
| 20 mg/kg | Oral Gavage | 0.5% (w/v) methyl cellulose 400 solution | Single dose | Pharmacokinetic study | [1] |
| 20 mg/kg | Oral Gavage | Water | 5 days/week | EML4-ALK Lung Cancer | [2] |
| 25 mg/kg | Intraperitoneal Injection | DMSO | Daily for 3 days | Neuroblastoma | [3] |
| 60 mg/kg | Oral Gavage | Not specified | Daily for 10-14 days | RET-fusion driven tumors | [4] |
Rat Models
| Dosage | Administration Route | Vehicle | Dosing Frequency | Study Type | Reference |
| 10 mg/kg | Oral Gavage | Not specified | Single dose | Pharmacokinetic study | [5] |
| 27 mg/kg/day | Oral Gavage | Not specified | During organogenesis | Embryo-fetal development study | [6] |
Pharmacokinetics in Rodents
Understanding the pharmacokinetic profile of alectinib in rodents is crucial for designing effective dosing regimens.
Mice
A study in FVB mice showed dose-dependent plasma concentrations after single oral administration of 4 and 20 mg/kg of alectinib.[1] Plasma levels were measured at 1, 1.5, 2, and 4 hours post-administration.[1]
Rats
In Sprague Dawley rats, a single oral dose of 10 mg/kg resulted in a Cmax of 240 ng/mL and a Tmax of 7.33 hours.[5] Another study in rats reported a plasma half-life of 24.4 hours and an oral bioavailability of 88.6%.[7]
Experimental Protocols
Detailed methodologies are critical for the reproducibility of in vivo studies.
Preparation of this compound for Administration
This compound has low aqueous solubility.[8][9] Therefore, appropriate vehicle selection and formulation are essential for effective delivery.
Oral Gavage:
-
Vehicle: A 0.5% (w/v) solution of methyl cellulose 400 in sterile water is a commonly used vehicle.[1] Water alone has also been used.[2] For solubility enhancement, amorphous solid dispersions using polymers like Soluplus have been investigated.[10]
-
Preparation:
-
Weigh the required amount of this compound powder.
-
Separately, prepare the 0.5% methyl cellulose solution by slowly adding the powder to heated (60-70°C) sterile water while stirring, then allowing it to cool to room temperature.
-
Suspend the this compound powder in the vehicle to the desired concentration.
-
Vortex or sonicate the suspension to ensure homogeneity before each administration.
-
Intraperitoneal Injection:
-
Vehicle: Dimethyl sulfoxide (DMSO) has been used as a vehicle for intraperitoneal injections.[3] However, the potential toxicity of DMSO should be considered, and the concentration should be kept low. A common practice is to use a vehicle containing 20% DMSO in saline.[11]
-
Preparation:
-
Dissolve the required amount of this compound in a minimal amount of DMSO.
-
Slowly add sterile saline to the DMSO solution while vortexing to reach the final desired concentration and a DMSO concentration of 20% or less.
-
Ensure the final solution is clear and free of precipitates before injection.
-
Administration Procedures
Standard animal handling and administration techniques should be followed.
Oral Gavage (Mouse/Rat):
-
Gently restrain the animal.
-
Use a proper-sized gavage needle (e.g., 20-22 gauge for mice, 18-20 gauge for rats) with a ball tip to prevent injury.
-
Measure the distance from the animal's mouth to the xiphoid process to ensure proper tube placement in the stomach.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the alectinib suspension.
-
Carefully remove the gavage needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
Intraperitoneal Injection (Mouse/Rat):
-
Properly restrain the animal, exposing the abdomen. For rats, a two-person technique is often recommended.[12]
-
Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum and bladder.[13]
-
Use a sterile needle of an appropriate size (e.g., 25-27 gauge for mice, 23-25 gauge for rats).[12]
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to ensure no fluid or blood is drawn back, which would indicate incorrect placement.
-
Inject the solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Observe the animal for any adverse reactions.
Mechanism of Action and Signaling Pathway
Alectinib is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase. In several cancers, including non-small cell lung cancer (NSCLC), a chromosomal rearrangement leads to the formation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK fusion protein that drives tumor cell proliferation and survival.[14] Alectinib exerts its anti-tumor activity by binding to the ATP-binding site of the ALK kinase domain, thereby inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways.[14]
The primary downstream signaling cascades inhibited by alectinib include:
-
STAT3 Pathway: Inhibition of ALK phosphorylation prevents the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of cell survival and proliferation.[15]
-
PI3K/AKT Pathway: Alectinib blocks the activation of the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is crucial for cell survival and inhibition of apoptosis.[15]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and differentiation, is also inhibited by alectinib.
By blocking these critical signaling pathways, alectinib induces apoptosis (programmed cell death) and inhibits the growth of ALK-driven tumors.[15]
Caption: Alectinib inhibits ALK, blocking downstream signaling and promoting apoptosis.
Experimental Workflow
A typical workflow for an in vivo efficacy study of alectinib in a rodent tumor model is outlined below.
References
- 1. Visualizing spatial distribution of alectinib in murine brain using quantitative mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solid dispersion of alectinib HCl: preclinical evaluation for improving bioavailability and establishing an IVIVC model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Alectinib-Suspended SNEDDS for Enhanced Solubility and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Relative bioavailability and food effect study of an oral suspension of alectinib in healthy volunteers using venipuncture and capillary microsampling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Preparing Alectinib Hydrochloride Formulations for Animal Dosing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of alectinib hydrochloride formulations suitable for oral and intravenous administration in animal studies. Given that this compound is a Biopharmaceutics Classification System (BCS) Class IV compound with low solubility and low permeability, careful formulation is critical for achieving adequate exposure in preclinical models.[1][2][3][4][5]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for selecting appropriate formulation strategies.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₅ClN₄O₂HCl | [6] |
| Molecular Weight | 519.08 g/mol (hydrochloride salt) | [6] |
| pKa | 7.05 (basic) | [6] |
| Aqueous Solubility | Low across the physiological pH range. Highest at pH 3.5 (50 µg/mL), decreasing significantly at neutral and alkaline pH. | [6][7] |
| Solubility in Organic Solvents | High solubility in DMSO (4500 µg/mL) and methanol (1990.8 µg/mL). Moderate solubility in PEG400 (260.5 µg/mL) and Propylene Glycol (210.6 µg/mL). | [7] |
| LogP | 5.5 | [7] |
This compound Signaling Pathway and Mechanism of Action
Alectinib is a potent and highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK) and its oncogenic variants.[2][3][8] In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of a fusion gene, like EML4-ALK. This fusion results in a constitutively active ALK protein that drives tumor cell proliferation and survival through downstream signaling pathways, including the RAS-MAPK, PI3K/AKT, and JAK-STAT pathways.[2][8][9] Alectinib exerts its therapeutic effect by binding to the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream signaling cascades.[2] This ultimately leads to the inhibition of tumor cell growth and induction of apoptosis.[2][8]
References
- 1. Understanding the ALECENSA® (alectinib) mechanism of action [alecensa.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. (PDF) Enhanced solubility and dissolution by surface-modified solid dispersion of this compound (2023) | Sumit Kumar Saha | 3 Citations [scispace.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. tga.gov.au [tga.gov.au]
- 7. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Acquired Resistance to Alectinib Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of acquired resistance to alectinib hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to alectinib?
Acquired resistance to alectinib, a second-generation ALK tyrosine kinase inhibitor (TKI), can be broadly categorized into two main types:
-
On-target (ALK-dependent) mechanisms: These involve genetic alterations within the ALK gene itself, leading to reduced drug binding and efficacy. The most common on-target mechanism is the emergence of secondary mutations in the ALK kinase domain.[1][2]
-
Off-target (ALK-independent) mechanisms: These involve the activation of alternative signaling pathways that bypass the need for ALK signaling to drive tumor cell survival and proliferation.[1][2]
Q2: Which specific ALK gene mutations are most commonly associated with alectinib resistance?
Several secondary mutations in the ALK kinase domain have been identified in patients who have developed resistance to alectinib. The most frequently reported mutations include:
-
G1202R: This solvent front mutation is one of the most common mechanisms of resistance to second-generation ALK inhibitors, including alectinib, occurring in approximately 29% of resistant cases.[1][2] Lorlatinib is a third-generation ALK inhibitor that has shown activity against the G1202R mutation.[2]
-
I1171T/N/S: Mutations at the I1171 residue are also a common cause of alectinib resistance.[1][3] Interestingly, tumors with I1171 mutations may retain sensitivity to other ALK inhibitors like ceritinib.[4][5]
-
V1180L: This gatekeeper mutation has been identified in both preclinical models and patients with acquired resistance to alectinib.[6]
-
L1196M: While this gatekeeper mutation is more commonly associated with resistance to the first-generation inhibitor crizotinib, it can also be detected in patients who have developed resistance to alectinib.[3]
Q3: What are the key bypass signaling pathways implicated in alectinib resistance?
Activation of alternative receptor tyrosine kinases (RTKs) can provide a signaling escape route for tumor cells when ALK is inhibited by alectinib. The most prominent bypass pathways include:
-
EGFR Signaling: Upregulation of Epidermal Growth Factor Receptor (EGFR) and its ligands, such as Transforming Growth Factor-alpha (TGFα), can lead to EGFR pathway activation and subsequent resistance to alectinib.[7][8][9]
-
MET Signaling: Amplification of the MET proto-oncogene or increased production of its ligand, Hepatocyte Growth Factor (HGF), can activate MET signaling and drive resistance.[4]
-
IGF-1R Signaling: Activation of the Insulin-like Growth Factor 1 Receptor (IGF-1R) pathway has been observed in alectinib-resistant preclinical models.
-
HER3 Signaling: Overexpression of HER3 and its ligand neuregulin-1 (NRG1) can also contribute to resistance.[10]
Q4: How can I determine the mechanism of alectinib resistance in my experimental model (cell lines or patient samples)?
A multi-step approach is recommended:
-
Sequence the ALK kinase domain: This will identify any on-target resistance mutations. Next-Generation Sequencing (NGS) is the preferred method for this analysis.[11]
-
Assess the activation of bypass pathways: If no ALK mutations are found, investigate the phosphorylation status of key RTKs using techniques like a phospho-RTK array.[12]
-
Validate findings with further molecular and cellular assays: Confirm the functional relevance of identified mutations or activated bypass pathways through techniques such as western blotting and cell viability assays with combination drug treatments.
Troubleshooting Guides
Problem 1: My alectinib-resistant cell line does not show any known ALK resistance mutations.
| Possible Cause | Suggested Solution |
| Activation of a bypass signaling pathway. | Perform a phospho-RTK array to screen for the activation of multiple RTKs simultaneously. Follow up with western blotting to confirm the phosphorylation of specific RTKs (e.g., EGFR, MET, IGF-1R, HER3) and their downstream effectors (e.g., AKT, ERK).[12] |
| ALK gene amplification. | Although less common with second-generation inhibitors, it's worth checking for ALK gene amplification using Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR). |
| Histologic transformation. | In clinical samples, resistance can be associated with a change in tumor histology (e.g., transformation to small cell lung cancer). This is less likely in a cell line model but consider re-evaluating the morphology of your resistant cells.[11] |
| Novel or rare ALK mutation. | The resistance may be driven by a novel or rare ALK mutation not covered by standard sequencing panels. Consider whole-exome or whole-genome sequencing to identify novel genetic alterations. |
Problem 2: I have identified an ALK mutation, but I'm unsure of its significance.
| Possible Cause | Suggested Solution |
| Uncertainty about the functional impact of the mutation. | Introduce the identified mutation into a sensitive parental cell line using site-directed mutagenesis and assess the impact on alectinib sensitivity through cell viability assays (e.g., MTS or CTG). |
| Need for a suitable second-line inhibitor. | Consult the literature and preclinical data to determine which other ALK inhibitors have shown activity against the specific mutation you have identified. For example, lorlatinib is effective against the G1202R mutation.[2] |
Quantitative Data Summary
Table 1: IC50 Values of Alectinib Against Various ALK Mutations
| ALK Status | Cell Line/Model | Alectinib IC50 (nM) | Reference |
| Wild-type EML4-ALK | H3122 | 38.2 | [7] |
| V1180L | H3122 CHR-A1 | >3000 | [6] |
| I1171N | 52.5 ± 19.1 | [13] | |
| I1171T | 28.4 ± 2.1 | [13] | |
| G1202R | Ba/F3 | 595 | [14] |
| L1196M | Active | [15] | |
| C1156Y | Active | [15] | |
| F1174L | Active | [15] |
Table 2: Frequency of Alectinib Resistance Mechanisms
| Resistance Mechanism | Frequency | Reference |
| On-Target (ALK Mutations) | ~53% | [1] |
| G1202R | 29% | [1][2] |
| I1171T/S | 12% | [2] |
| V1180L | 6% | [2] |
| L1196M | 6% | [1] |
| Off-Target (Bypass Pathways) | Variable | |
| EGFR Activation | Reported | [7] |
| MET Amplification | Reported | [4] |
| IGF-1R Activation | Reported | [10] |
| HER3 Activation | Reported | [10] |
Experimental Protocols
Establishment of Alectinib-Resistant Cell Lines
This protocol describes the generation of alectinib-resistant cancer cell lines through continuous exposure to escalating drug concentrations.
Materials:
-
Parental ALK-positive cancer cell line (e.g., H3122)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell counting solution (e.g., trypan blue)
-
Cell viability assay kit (e.g., MTS or CellTiter-Glo)
Procedure:
-
Initial Seeding: Plate the parental cells at a low density in their recommended complete culture medium.
-
Initial Alectinib Exposure: Once the cells have adhered, replace the medium with fresh medium containing a low concentration of alectinib (e.g., starting at the IC20).[16]
-
Dose Escalation: Gradually increase the concentration of alectinib in the culture medium as the cells begin to proliferate. A stepwise increase of 1.5 to 2-fold is recommended.[17]
-
Monitoring and Maintenance: Monitor the cells regularly for signs of growth and toxicity. Passage the cells as needed, always maintaining the selective pressure of the alectinib concentration.
-
Confirmation of Resistance: Once the cells are able to proliferate steadily in a high concentration of alectinib (e.g., 1 µM), confirm the development of resistance by performing a cell viability assay and comparing the IC50 value to that of the parental cell line. A significant increase in the IC50 value (typically >10-fold) indicates the establishment of a resistant cell line.[18]
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages to ensure a stable stock.
Detection of ALK Resistance Mutations using Droplet Digital PCR (ddPCR)
This protocol provides a method for the sensitive detection and quantification of known ALK resistance mutations from cell-free DNA (cfDNA) or genomic DNA.
Materials:
-
cfDNA or gDNA isolated from plasma or resistant cells
-
ddPCR Supermix for Probes (No dUTP)
-
Custom ddPCR mutation detection assays (containing primers and fluorescently labeled probes for wild-type and mutant alleles)
-
Droplet Generation Oil for Probes
-
ddPCR instrument (droplet generator and reader)
Procedure:
-
Reaction Setup: Prepare the ddPCR reaction mix containing the ddPCR supermix, the specific ALK mutation assay (e.g., for G1202R), and the template DNA.[19]
-
Droplet Generation: Load the reaction mix and droplet generation oil into a droplet generator cartridge to partition the sample into thousands of nanoliter-sized droplets.[20]
-
PCR Amplification: Transfer the droplets to a 96-well plate and perform PCR amplification using a thermal cycler with a recommended cycling protocol.[21]
-
Droplet Reading: After PCR, read the droplets on a ddPCR reader. The reader will count the number of positive (fluorescent) and negative droplets for both the wild-type and mutant alleles.
-
Data Analysis: The concentration of the mutant and wild-type alleles is calculated based on the fraction of positive droplets using Poisson statistics. This allows for the precise quantification of the mutant allele frequency.
Analysis of Bypass Signaling Pathways using a Phospho-RTK Array
This protocol allows for the simultaneous screening of the relative phosphorylation levels of multiple receptor tyrosine kinases.
Materials:
-
Alectinib-resistant and parental cell lines
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Human Phospho-RTK Array Kit (e.g., from R&D Systems)
-
Chemiluminescent detection reagents
-
Imaging system for chemiluminescence
Procedure:
-
Cell Lysis: Lyse the parental and resistant cells and determine the protein concentration of the lysates.
-
Array Incubation: Incubate the array membranes with equal amounts of protein lysate from the parental and resistant cells.[22]
-
Washing: Wash the membranes to remove unbound proteins.
-
Detection Antibody Incubation: Incubate the membranes with a pan anti-phospho-tyrosine antibody conjugated to horseradish peroxidase (HRP).[12]
-
Chemiluminescent Detection: Add chemiluminescent substrates and capture the signal using an imaging system.
-
Data Analysis: Compare the signal intensity of each spot between the arrays for the parental and resistant cells to identify RTKs with increased phosphorylation in the resistant line.[12]
Western Blotting for Validation of Bypass Pathway Activation
This protocol is for confirming the activation of specific signaling pathways identified by the phospho-RTK array.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies against total and phosphorylated forms of target proteins (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add chemiluminescent substrate and detect the signal.
-
Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like actin or GAPDH.[23]
Visualizations
Caption: On-target resistance to alectinib via ALK mutations.
Caption: Bypass signaling pathways in alectinib resistance.
Caption: Workflow for investigating alectinib resistance mechanisms.
References
- 1. Molecular resistance mechanisms of ALK inhibitors and implications for therapeutic management of ALK-rearranged lung cancer patients - Niu - Translational Cancer Research [tcr.amegroups.org]
- 2. Management of acquired resistance to ALK inhibitors: repeat biopsy to characterize mechanisms of resistance significantly impacts clinical outcomes - Hegde - Precision Cancer Medicine [pcm.amegroups.org]
- 3. oaepublish.com [oaepublish.com]
- 4. onclive.com [onclive.com]
- 5. onclive.com [onclive.com]
- 6. Two novel ALK mutations mediate acquired resistance to the next generation ALK inhibitor alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. keio.elsevierpure.com [keio.elsevierpure.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. researchgate.net [researchgate.net]
- 14. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non–Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection of resistance mutations in patients with anaplastic lymphoma kinase-rearranged lung cancer through liquid biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 21. d-nb.info [d-nb.info]
- 22. Phospho-RTK array [bio-protocol.org]
- 23. m.youtube.com [m.youtube.com]
identifying off-target effects of alectinib hydrochloride in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alectinib hydrochloride in vitro.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro experiments with this compound.
1. Issue: Reduced or No Efficacy in ALK-Positive Cancer Cell Lines
-
Question: My ALK-positive cell line is showing little to no response to alectinib treatment, even at expected effective concentrations. What are the possible causes and how can I troubleshoot this?
-
Answer:
-
Cell Line Integrity:
-
Confirm ALK Status: Verify the expression and fusion status of ALK in your cell line using techniques like Western blotting, FISH, or RT-PCR. Genetic drift can occur in cultured cells, potentially leading to the loss of the ALK fusion gene.
-
Mycoplasma Contamination: Test your cell cultures for mycoplasma contamination. Mycoplasma can alter cellular responses to drugs.
-
-
Compound Integrity and Handling:
-
Solubility Issues: this compound has variable solubility.[1] Ensure the compound is fully dissolved. For stock solutions, DMSO is commonly used.[1] When diluting into aqueous media, watch for precipitation. It's advisable to prepare fresh dilutions for each experiment.
-
Degradation: Alectinib can be unstable at high temperatures and under light exposure.[1] Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
-
Acquired Resistance:
-
On-Target Mutations: Your cell line may have acquired secondary mutations in the ALK kinase domain that confer resistance to alectinib. The G1202R mutation is a common cause of resistance to second-generation ALK inhibitors.[2][3] Consider sequencing the ALK kinase domain to check for resistance mutations.
-
Bypass Signaling Pathway Activation: Resistance can be mediated by the activation of alternative signaling pathways that bypass the need for ALK signaling. Common bypass pathways include EGFR, MET, and c-Src.[4][5] To investigate this, you can:
-
Perform a phospho-kinase array to screen for activated pathways.
-
Use Western blotting to check the phosphorylation status of key proteins in these pathways (e.g., p-EGFR, p-MET, p-Src).
-
Test the effect of combining alectinib with inhibitors of the suspected bypass pathway.
-
-
-
2. Issue: Unexpected Cytotoxicity in ALK-Negative Cell Lines
-
Question: I'm observing unexpected cell death or growth inhibition in my ALK-negative control cell line when treated with alectinib. Why is this happening?
-
Answer:
-
Off-Target Kinase Inhibition: Alectinib is highly selective for ALK, but it does have other known kinase targets. At higher concentrations, inhibition of these off-target kinases could lead to cytotoxicity in some cell lines. Known off-targets with significant inhibition at 10 nM include Cyclin G-associated kinase (GAK) and Leukocyte tyrosine kinase (LTK).[1][6]
-
Cell Line Specific Dependencies: The ALK-negative cell line you are using may have a dependency on a signaling pathway that is sensitive to one of alectinib's off-targets.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.5%). Perform a vehicle-only control to rule out solvent effects.
-
3. Issue: Inconsistent or Non-Reproducible Results
-
Question: My results with alectinib vary significantly between experiments. What are the common sources of variability?
-
Answer:
-
Experimental Technique:
-
Cell Seeding Density: Ensure consistent cell seeding density across all wells and experiments.
-
Drug Dilution: Prepare fresh serial dilutions of alectinib for each experiment to avoid issues with compound degradation or precipitation.
-
Incubation Time: Use a consistent incubation time for drug treatment.
-
-
Cell Culture Conditions:
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes.
-
Serum Variability: If using fetal bovine serum (FBS), be aware that lot-to-lot variability can impact cell growth and drug response. It is advisable to test and reserve a large batch of serum for a series of experiments.
-
-
Frequently Asked Questions (FAQs)
1. What are the known primary and off-targets of alectinib?
Alectinib is a potent and highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK).[6] Its primary off-targets include the RET proto-oncogene, Cyclin G-associated kinase (GAK), and Leukocyte tyrosine kinase (LTK).[1][6][7]
2. Which kinases are known to be NOT significantly inhibited by alectinib?
In vitro studies have shown that alectinib has limited inhibitory activity against a number of other protein kinases, including EGFR, FGFR2, HER2, MET, PDGFB, and JAK1.
3. What are the downstream signaling pathways affected by alectinib?
By inhibiting ALK, alectinib suppresses the phosphorylation of downstream signaling molecules. Key affected pathways include the PI3K/AKT/mTOR and STAT3 pathways.[8]
4. Can alectinib be used in ALK-negative cell lines?
Alectinib is specifically designed to target ALK. While it may show some effects at high concentrations in certain ALK-negative lines due to off-target inhibition, it is generally used as a negative control in such cells to demonstrate its specificity for ALK-driven phenotypes. For example, alectinib has been shown to have no substantial effect on the ALK-negative H441 cell line.
5. What are the common mechanisms of acquired resistance to alectinib in vitro?
The two main mechanisms of acquired resistance are:
-
On-target resistance: Secondary mutations within the ALK kinase domain that prevent alectinib from binding effectively. The G1202R mutation is a well-characterized example.[2][3]
-
Off-target resistance: Activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite the inhibition of ALK. These can include the activation of EGFR, MET, and c-Src signaling.[4][5]
Data Presentation
Table 1: In Vitro Inhibitory Activity of Alectinib Against Various Kinases
| Kinase Target | IC50 / Ki (nM) | Assay Type | Reference |
| ALK | 1.9 | Cell-free enzymatic assay | [6] |
| ALK (L1196M mutant) | Ki = 1.56 | ATP-competitive assay | [6] |
| ALK (wild-type) | Ki = 0.83 | ATP-competitive assay | [6] |
| LTK | ≤10 | Cell-free enzymatic assay | [6] |
| GAK | ≤10 | Cell-free enzymatic assay | [6] |
| RET | Potent Inhibition | Not specified | [1] |
Table 2: Alectinib Activity in Cell-Based Assays
| Cell Line | ALK Status | IC50 (nM) | Assay | Reference |
| NCI-H2228 | EML4-ALK positive | Not specified | Proliferation | [6] |
| KARPAS-299 | NPM-ALK positive | 3 | Proliferation | [8] |
| H441 | ALK-negative | No substantial effect | Proliferation | |
| A549 | ALK-negative | 4189 | MTT assay | [9] |
Experimental Protocols
Protocol 1: General Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of this compound by serial dilution in culture medium. For a 10-point dose-response curve, you might start with a high concentration of 20 µM and perform 1:3 serial dilutions.
-
Treatment: Remove the overnight culture medium from the cells and add 50 µL of fresh medium. Then add 50 µL of the 2X alectinib serial dilutions to the appropriate wells. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Perform the viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan and read absorbance; or add CellTiter-Glo® reagent, incubate, and read luminescence).
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each concentration. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blotting for Phospho-Protein Analysis
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with alectinib at various concentrations for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., p-ALK, p-STAT3, p-AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an ECL substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like GAPDH or β-actin.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Polyclonal on- and off-target resistance mutations in an EML4-ALK positive non-small cell lung cancer patient under ALK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Current Knowledge about Mechanisms of Drug Resistance against ALK Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profile of alectinib for the treatment of ALK-positive non-small cell lung cancer (NSCLC): patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis [frontiersin.org]
Technical Support Center: Alectinib Hydrochloride Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the toxicity of alectinib hydrochloride in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary target organs for this compound toxicity in common animal models?
A1: Based on preclinical studies, the primary target organs for this compound toxicity in rats and monkeys include the gastrointestinal (GI) tract, adrenal glands, liver, and lungs.[1] Findings in these organs are generally of minimal to mild severity.[1] In rats, at exposures approximately 4.5 times those in humans, changes in growing teeth and bones have also been observed.[1]
Q2: What are the known effects of alectinib on the reproductive system in animal studies?
A2: Alectinib may affect male fertility. In male rats, glandular atrophy in the prostate and seminal vesicles has been observed at high doses. In monkeys, interstitial fibrosis of the testis has been noted.[1] No clear effects on female reproductive organs were reported in 13-week general toxicology studies.[1]
Q3: Is this compound known to cause embryo-fetal toxicity in animals?
A3: Yes, alectinib can cause embryo-fetal toxicity. Administration to pregnant rats and rabbits during organogenesis resulted in embryo-fetal toxicity and abortion at maternally toxic doses, with exposures approximately 2.7 times those observed in humans at the recommended dose.[1]
Q4: What is the primary mechanism of action of alectinib that contributes to its therapeutic effect and potential toxicities?
A4: Alectinib is a potent and selective inhibitor of the anaplastic lymphoma kinase (ALK) and RET proto-oncogene receptor tyrosine kinases.[2] By inhibiting ALK, it blocks downstream signaling pathways, including the STAT3 and PI3K/AKT/mTOR pathways, which ultimately induces tumor cell death (apoptosis).[2][3][4][5][6] Its off-target effects and the inhibition of these pathways in non-cancerous tissues may contribute to its toxicity profile.
Troubleshooting Guides
This section provides practical guidance for managing common toxicities observed during in vivo studies with this compound.
Managing Gastrointestinal Toxicity
Issue: Animals exhibiting signs of GI distress such as diarrhea, weight loss, or reduced food intake.
Possible Cause: Alectinib can cause GI toxicity, including hemorrhage in the stomach, cecum, and colon.[1]
Troubleshooting Steps:
-
Monitor: Implement daily monitoring of body weight, food and water consumption, and fecal consistency.
-
Supportive Care:
-
Provide highly palatable and easily digestible food.
-
Ensure easy access to water to prevent dehydration.
-
Consult with veterinary staff about the use of anti-diarrheal agents or fluid therapy if necessary.
-
-
Dose Adjustment: If severe GI toxicity is observed, consider a dose reduction or a temporary discontinuation of treatment, followed by re-introduction at a lower dose once symptoms resolve.
Managing Hepatotoxicity
Issue: Elevated liver enzymes (ALT, AST) or bilirubin levels in blood samples.
Possible Cause: Alectinib can induce hepatotoxicity.[7]
Troubleshooting Steps:
-
Baseline Monitoring: Establish baseline liver function parameters before initiating alectinib treatment.
-
Regular Monitoring: Monitor liver function tests (ALT, AST, total bilirubin) regularly throughout the study. A recommended schedule is every two weeks for the first three months of treatment, and then monthly thereafter.[7][8]
-
Dose Modification Based on Clinical Recommendations (Adapted for Animal Studies):
-
ALT/AST Elevation >5x ULN with Total Bilirubin ≤2x ULN: Temporarily withhold alectinib until recovery to baseline or ≤3x ULN, then resume at a reduced dose.[7]
-
ALT/AST Elevation >3x ULN with Total Bilirubin >2x ULN: Permanently discontinue alectinib.[7]
-
Total Bilirubin Elevation >3x ULN: Temporarily withhold alectinib until recovery to baseline or ≤1.5x ULN, then resume at a reduced dose.[7]
-
Managing Cardiotoxicity
Issue: Observation of bradycardia (slow heart rate).
Possible Cause: While alectinib has a low potential for QT prolongation in vivo, bradycardia has been observed.
Troubleshooting Steps:
-
Baseline Measurements: Obtain baseline heart rate and blood pressure measurements before starting treatment.
-
Regular Monitoring: Monitor heart rate and blood pressure regularly during the study.[8]
-
Action on Symptomatic Bradycardia: If animals exhibit signs of distress along with a significantly reduced heart rate, withhold alectinib until the heart rate returns to asymptomatic levels or ≥60 bpm (in applicable species).[7] Evaluate for any contributing factors. If none are identified, consider resuming at a reduced dose.[7]
Quantitative Data on Alectinib Toxicity
The following tables summarize key quantitative findings from preclinical and clinical studies.
Table 1: Summary of Preclinical Toxicity Findings for this compound
| Species | Study Duration | Target Organs | Observed Toxicities | Exposure Multiple (vs. Human at 600 mg BID) |
| Rat | 13 weeks | Gastrointestinal Tract, Adrenal Gland, Liver, Lungs, Growing Teeth and Bones | Hemorrhage, Glandular Atrophy, Changes in tooth size and discoloration, Decreased trabecular bone | ≥ 4.5x for teeth and bone changes |
| Monkey | 13 weeks | Gastrointestinal Tract, Adrenal Gland, Liver, Lungs, Testis | Hemorrhage, Interstitial fibrosis | - |
| Pregnant Rat | Organogenesis | Uterus, Fetus | Complete litter loss, Embryo-fetal toxicity | Approximately 4.5x and 2.7x, respectively |
| Pregnant Rabbit | Organogenesis | Uterus, Fetus | Abortion, Decreased fetal and placental weights | Approximately 2.7x |
Data compiled from FDA pharmacology and toxicology reviews.[1]
Experimental Protocols
Protocol: Monitoring for Hepatotoxicity in Rodent Studies
-
Animal Model: Male and female Sprague-Dawley rats.
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the study.
-
Group Allocation: Randomly assign animals to vehicle control and alectinib treatment groups.
-
Alectinib Administration: Administer this compound orally (e.g., via gavage) once daily for the duration of the study. The vehicle should be appropriate for the formulation (e.g., 0.5% methylcellulose).
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at baseline (pre-dose) and at regular intervals (e.g., weekly or bi-weekly) throughout the study.
-
Process blood to obtain serum.
-
-
Biochemical Analysis: Analyze serum samples for the following liver function markers:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin (TBIL)
-
-
Histopathology: At the end of the study, perform a necropsy and collect liver tissues. Fix tissues in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination.
-
Data Analysis: Compare the mean values of liver function markers between the treatment and control groups using appropriate statistical methods. Correlate biochemical findings with histopathological observations.
Visualizations
Alectinib Mechanism of Action and Downstream Signaling
Caption: Alectinib inhibits ALK and RET, blocking downstream STAT3 and PI3K/AKT/mTOR pathways.
Experimental Workflow for Managing Alectinib-Induced Toxicity
Caption: Workflow for identifying and managing alectinib-induced toxicity in animal studies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Alectinib - Wikipedia [en.wikipedia.org]
- 3. Alectinib in the treatment of ALK-positive metastatic non-small cell lung cancer: clinical trial evidence and experience with a focus on brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 couples activated tyrosine kinase signaling to the oncogenic core transcriptional regulatory circuitry of anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 7. Alecensa (alectinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. ALECENSA® (alectinib) Dosing and Administration [alecensa.com]
cell line contamination issues in alectinib sensitivity screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with alectinib sensitivity screening, with a focus on problems arising from cell line contamination.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Values for Alectinib
Possible Cause:
-
Cell Line Cross-Contamination: Your cell line may be contaminated with a more resistant cell line. It is estimated that 15-20% of all cell lines are misidentified or contaminated.
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular physiology and signaling pathways, potentially leading to increased drug resistance.[1][2][3] Studies have shown that mycoplasma can affect apoptotic signaling and cell growth rates, which could impact the outcome of a cell viability assay.[1][2]
-
Acquired Resistance: Prolonged culture or exposure to low levels of alectinib could have led to the selection of a resistant population. Resistance to alectinib can be mediated by the activation of alternative receptor tyrosine kinases like EGFR, HER3, and IGFR-1R.[4][5]
Troubleshooting Steps:
-
Cell Line Authentication:
-
Action: Perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line.[6]
-
Expected Outcome: The STR profile should match the reference profile for the expected cell line. If it does not, your cell line is misidentified or cross-contaminated.
-
-
Mycoplasma Testing:
-
Action: Test your cell cultures for mycoplasma contamination using a PCR-based assay or a DNA staining method.[3]
-
Expected Outcome: The test should be negative. If positive, discard the contaminated culture and start with a fresh, authenticated stock.
-
-
Review Cell Culture Practices:
Issue 2: Inconsistent or Irreproducible Alectinib Sensitivity Results
Possible Cause:
-
Genetic Drift: Cell lines can undergo genetic changes over time, especially with high passage numbers. This can lead to a heterogeneous population with varying sensitivity to alectinib.
-
Intermittent Mycoplasma Contamination: Low-level or intermittent mycoplasma infection can cause fluctuations in experimental results.
-
Inconsistent Experimental Conditions: Variations in cell seeding density, drug concentration, or incubation time can lead to inconsistent results.
Troubleshooting Steps:
-
Use Low-Passage Cells:
-
Action: Thaw a fresh vial of low-passage cells from a reputable cell bank. It is recommended to authenticate cell lines every 1-2 months during active growth.[6]
-
Expected Outcome: More consistent and reliable results.
-
-
Standardize Experimental Protocol:
-
Action: Carefully document and standardize all experimental parameters, including cell passage number, seeding density, drug preparation, and assay timing.
-
Expected Outcome: Reduced variability between experiments.
-
-
Regularly Monitor Cell Morphology:
-
Action: Visually inspect your cells daily for any changes in morphology that might indicate contamination or other issues.[7]
-
Expected Outcome: Early detection of potential problems.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of cell line contamination?
A1: The most common types are:
-
Cross-contamination with other cell lines, with HeLa cells being a frequent contaminant.[9]
-
Microbial contamination , including bacteria, yeast, and fungi.
-
Mycoplasma contamination , which is particularly problematic as it is often not visible by standard microscopy.[3]
-
Viral contamination .
-
Chemical contamination from reagents, water, or lab equipment.
Q2: How can I be sure my cell line is authentic?
A2: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling .[10] You should compare the STR profile of your working cell line to the reference profile from a reputable cell bank. Other methods like karyotyping and isoenzyme analysis can also be used.
Q3: My cell line was purchased from a reputable cell bank. Do I still need to authenticate it?
A3: Yes. While starting with a certified cell line is crucial, contamination can occur at any point in the laboratory.[6] It is recommended to authenticate your cell lines periodically, especially before starting a new series of experiments or before publication.[6]
Q4: What is the impact of mycoplasma contamination on alectinib sensitivity screening?
A4: Mycoplasma can significantly impact your results by:
-
Altering gene and protein expression, which can affect drug targets and signaling pathways.[1][2]
-
Depleting nutrients in the culture medium, affecting cell growth and viability.[11]
-
Inducing apoptosis or altering the cell cycle.[11] These effects can lead to unreliable and misleading data on alectinib's efficacy.[9]
Q5: If I detect contamination, what should I do?
A5: The best practice is to discard the contaminated cell line and start over with a fresh, authenticated stock from a reputable source.[6] For valuable cultures, some elimination methods for mycoplasma exist, but their success is not guaranteed and may alter the cells.[3] It is also critical to thoroughly clean and disinfect all lab equipment that may have come into contact with the contaminated culture.[12]
Quantitative Data Summary
| Cell Line | ALK Status | Alectinib IC50 (µM) | Reference |
| H3122 | EML4-ALK variant 1 | 0.03 | [13] |
| H2228 | EML4-ALK variant 3a/b | 0.24 | [13] |
| Kelly | ALK-mutant (F1174L) | ~3.2 | [14] |
| SH-SY5Y | ALK-mutant (F1174L) | ~3.5 | [14] |
| IMR-32 | ALK-WT | ~4.0 | [14] |
| NB-19 | ALK-WT | ~9.4 | [14] |
| SK-N-AS | ALK-WT | ~9.6 | [14] |
Experimental Protocols
Protocol 1: Cell Line Authentication using Short Tandem Repeat (STR) Profiling
-
Sample Preparation:
-
Grow the cell line to be tested to a sufficient density (approximately 1 x 10^6 cells).
-
Harvest the cells by trypsinization or scraping.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Pellet the cells by centrifugation and either proceed to DNA extraction or store the pellet at -80°C.
-
-
DNA Extraction:
-
Extract genomic DNA from the cell pellet using a commercial DNA extraction kit, following the manufacturer's instructions.
-
Quantify the extracted DNA using a spectrophotometer or fluorometer to ensure sufficient yield and purity.
-
-
PCR Amplification:
-
Amplify the STR loci using a commercially available STR profiling kit. These kits typically contain primers for multiple STR loci used for human identification.
-
Perform PCR according to the kit's protocol, using the extracted genomic DNA as a template.
-
-
Fragment Analysis:
-
Analyze the fluorescently labeled PCR products using capillary electrophoresis on a genetic analyzer.
-
The software will determine the size of the fragments for each STR locus, which corresponds to the number of repeats.
-
-
Data Analysis:
-
Compare the resulting STR profile (the combination of alleles at each locus) to the reference STR profile for that cell line from a reputable cell line database (e.g., ATCC, DSMZ).
-
A match of ≥80% between the test profile and the reference profile is generally considered an authenticated match.
-
Protocol 2: Alectinib Sensitivity Screening using MTT Assay
-
Cell Seeding:
-
Harvest log-phase cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of alectinib in culture medium. It is advisable to have a wide range of concentrations to determine the IC50 accurately. Include a vehicle control (e.g., DMSO).
-
Remove the old medium from the 96-well plate and add the medium containing the different concentrations of alectinib.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the alectinib concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizations
Caption: Alectinib inhibits the ALK signaling pathway.
Caption: Workflow for alectinib sensitivity screening.
Caption: Troubleshooting workflow for alectinib screening.
References
- 1. Mycoplasma contamination of leukemic cell lines alters protein expression determined by reverse phase protein arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mycoplasma contamination of leukemic cell lines alters protein expression determined by reverse phase protein arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycoplasma contamination of cell cultures: Incidence, sources, effects, detection, elimination, prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non–Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. celllineauthentication.labcorp.com [celllineauthentication.labcorp.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. What are the common causes of cell line cross-contamination in the laboratory? | AAT Bioquest [aatbio.com]
- 9. Cell Culture Academy [procellsystem.com]
- 10. embopress.org [embopress.org]
- 11. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Receptor ligand-triggered resistance to alectinib and its circumvention by Hsp90 inhibition in EML4-ALK lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alectinib Oral Bioavailability in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the oral bioavailability of alectinib in mouse models.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of alectinib that contribute to its poor oral bioavailability?
A1: Alectinib hydrochloride is classified as a Biopharmaceutical Classification System (BCS) Class IV compound, meaning it possesses both low aqueous solubility and low intestinal permeability.[1][2][3][4][5] Its solubility is pH-dependent, exhibiting higher solubility in acidic environments.[6][7] This inherent low solubility and permeability are the primary factors contributing to its poor oral bioavailability.
Q2: What is the reported oral bioavailability of alectinib, and how is it affected by food?
A2: The absolute oral bioavailability of alectinib in humans is approximately 37% when administered with food.[3][6] Co-administration with a high-fat meal can increase the systemic exposure to alectinib by about three-fold compared to a fasted state, highlighting a significant positive food effect.[6][8][9] This is attributed to the enhanced solubilization of the drug in the presence of bile salts and lipids.
Q3: What are the key metabolic pathways and transporters affecting alectinib's pharmacokinetics in mice?
A3: Alectinib is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme to its major active metabolite, M4.[6][9][10] Both alectinib and M4 have similar pharmacological activity.[11] The distribution of alectinib can be influenced by efflux transporters such as P-glycoprotein (P-gp, encoded by the Mdr1a/b or ABCB1 genes in mice) and Breast Cancer Resistance Protein (BCRP/ABCG2).[12][13][14] Studies in Mdr1a/b knockout mice have shown significantly higher brain concentrations of alectinib compared to wild-type mice, indicating that P-gp limits its brain penetration.[12][13]
Troubleshooting Guide
Issue 1: Low and variable plasma concentrations of alectinib after oral gavage.
Possible Causes:
-
Poor Solubility and Dissolution: Alectinib's low aqueous solubility can lead to incomplete dissolution in the gastrointestinal tract.
-
Vehicle Selection: The choice of vehicle for oral administration is critical and can significantly impact drug solubilization and absorption.
-
First-Pass Metabolism: Extensive metabolism by CYP3A enzymes in the gut wall and liver can reduce the amount of drug reaching systemic circulation.
-
Efflux Transporters: P-glycoprotein in the intestinal epithelium can actively pump alectinib back into the gut lumen, limiting its absorption.[14]
Suggested Solutions:
-
Formulation Strategies:
-
Suspended Self-Nanoemulsifying Drug Delivery Systems (Su-SNEDDS): These formulations can enhance the solubility and dissolution rate of alectinib.[1][15] A suggested composition could involve Kolliphor HS 15 as a surfactant and Capmul MCM C8 as an oil.[1]
-
Amorphous Solid Dispersions (ASDs): Creating an ASD of alectinib with polymers like Soluplus® and surfactants like Gelucire® can improve its dissolution and bioavailability.[2][4][8]
-
Cyclodextrin Inclusion Complexes: Complexation with hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to increase the solubility, dissolution rate, and oral bioavailability of alectinib in rats.[3]
-
-
Vehicle Optimization: For basic research, consider using a vehicle that can improve solubility, such as a solution containing a solubilizing agent like sodium lauryl sulfate (SLS) or Tween 80.[2][7]
-
Co-administration with P-gp Inhibitors: While not a standard practice for efficacy studies, co-administration with a P-gp inhibitor in a pilot study can help determine the extent to which efflux is limiting absorption.
Issue 2: Inconsistent tumor growth inhibition in xenograft models despite consistent dosing.
Possible Causes:
-
Heterogeneous Drug Distribution: Alectinib distribution within tumor tissue can be heterogeneous, leading to variable target engagement.[16][17]
-
Variable Oral Absorption: As mentioned in Issue 1, inconsistent oral absorption can lead to fluctuating plasma and tumor concentrations.
-
Host Immune System Interaction: The host's adaptive immune system may play a role in the durability of the response to alectinib.[18][19] Studies have shown that in immunodeficient mice, tumors may progress more rapidly despite continuous treatment.[18][19]
Suggested Solutions:
-
Optimize Drug Formulation and Delivery: Implement the formulation strategies from Issue 1 to ensure more consistent and higher drug exposure.
-
Consider the Immune Status of the Mouse Model: Be aware that the therapeutic response to alectinib can be influenced by the immune competence of the mouse strain used.[18][19] For studies focusing solely on the direct anti-tumor effect, immunodeficient mice are appropriate. However, if investigating the interplay with the immune system, immunocompetent models should be used.
-
Monitor Plasma Concentrations: If feasible, collect satellite blood samples to correlate plasma alectinib concentrations with anti-tumor efficacy in a subset of animals.
Data Presentation
Table 1: Summary of Alectinib Pharmacokinetic Parameters in Mice
| Mouse Strain | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| FVB | 4 | Oral | ~150 | 1-2 | Not Reported | [12][13] |
| FVB | 20 | Oral | ~600 | 1.5-2 | Not Reported | [12][13] |
| Mdr1a/b (-/-) | 4 | Oral | ~150 | 1-2 | Not Reported | [12][13] |
| Mdr1a/b (-/-) | 20 | Oral | ~700 | 1.5-2 | Not Reported | [12][13] |
Note: The values are approximated from graphical data in the cited literature and should be used for comparative purposes.
Experimental Protocols
Protocol 1: Preparation of Alectinib Formulation for Oral Gavage in Mice
This protocol is a general guideline and may require optimization based on specific experimental needs.
-
Materials:
-
This compound powder
-
Vehicle of choice (e.g., 0.5% (w/v) methylcellulose in sterile water, or a formulation as described in the "Suggested Solutions" section)
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Appropriate gavage needles and syringes
-
-
Procedure:
-
Calculate the required amount of alectinib and vehicle based on the desired dose, concentration, and number of animals. A typical oral dose for efficacy studies in mice ranges from 20 to 25 mg/kg.[20][21]
-
If preparing a simple suspension, wet the alectinib powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while continuously triturating or stirring to ensure a homogenous suspension.
-
Stir the suspension continuously on a stir plate before and during dosing to prevent settling of the drug particles.
-
Administer the formulation via oral gavage at the calculated volume for each mouse's body weight.
-
Visualizations
Caption: Factors limiting alectinib's oral absorption.
Caption: Workflow for alectinib pharmacokinetic study in mice.
References
- 1. Development of Alectinib-Suspended SNEDDS for Enhanced Solubility and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Solid dispersion of alectinib HCl: preclinical evaluation for improving bioavailability and establishing an IVIVC model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.innovareacademics.in [journals.innovareacademics.in]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. Metabolites of alectinib in human: their identification and pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Visualizing spatial distribution of alectinib in murine brain using quantitative mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alectinib (CH5424802) antagonizes ABCB1- and ABCG2-mediated multidrug resistance in vitro, in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of Alectinib-Suspended SNEDDS for Enhanced Solubility and Dissolution [mdpi.com]
- 16. Heterogeneous distribution of alectinib in neuroblastoma xenografts revealed by matrix‐assisted laser desorption ionization mass spectrometry imaging: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heterogeneous distribution of alectinib in neuroblastoma xenografts revealed by matrix-assisted laser desorption ionization mass spectrometry imaging: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Durable responses to alectinib in murine models of EML4-ALK lung cancer requires adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head In Vitro Comparison of Alectinib, Brigatinib, and Lorlatinib Potency in ALK-Positive Non-Small Cell Lung Cancer Models
In the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), the second-generation inhibitors alectinib and brigatinib, alongside the third-generation inhibitor lorlatinib, represent critical advancements. Understanding their comparative potency against both wild-type ALK and a spectrum of resistance mutations is paramount for researchers and clinicians in the field of oncology drug development. This guide provides a detailed in vitro comparison of these three potent ALK inhibitors, supported by experimental data and methodologies.
Comparative Potency Against ALK and Resistance Mutations
The in vitro inhibitory activities of alectinib, brigatinib, and lorlatinib have been extensively evaluated in cellular assays, most commonly utilizing engineered Ba/F3 murine pro-B cells expressing various EML4-ALK fusion variants. The half-maximal inhibitory concentration (IC50) is a key metric for potency, representing the concentration of a drug that inhibits a specific biological or biochemical function by 50%.
The data presented in Table 1 summarizes the IC50 values for each inhibitor against wild-type EML4-ALK and a panel of clinically relevant ALK resistance mutations.
| ALK Variant | Alectinib IC50 (nM) | Brigatinib IC50 (nM) | Lorlatinib IC50 (nM) |
| Wild-Type | 25 | 14 | Not explicitly found in provided search results |
| L1196M | >1,000 | 25 | Potent activity reported |
| G1269A | 26 | 18 | Potent activity reported |
| I1171T | 28 | 32 | Potent activity reported |
| F1174V | 108 | 100 | Potent activity reported |
| C1156Y | 33 | 24 | Potent activity reported |
| G1202R | 595 | 184 | 80 |
Note: Data is compiled from multiple preclinical studies.[1][2][3] Direct head-to-head studies with all three drugs under identical experimental conditions are limited. Lorlatinib is noted to have potent activity against a broad spectrum of mutations, including those resistant to second-generation inhibitors.
Brigatinib demonstrates high potency against native EML4-ALK and a wide array of resistance mutations.[1][2] Preclinical data indicate that brigatinib maintains substantial activity against 17 secondary ALK mutants.[4] Lorlatinib, a third-generation inhibitor, was specifically designed to overcome resistance to earlier-generation TKIs and exhibits potent activity against the highly recalcitrant G1202R mutation.[3][5][6] The G1202R mutation is a known mechanism of resistance to both alectinib and brigatinib.[4][7]
Experimental Protocols
The determination of IC50 values is crucial for assessing the in vitro potency of kinase inhibitors. A common methodology employed is the Ba/F3 cell proliferation assay.
Ba/F3 Cell Proliferation Assay
Principle: Ba/F3 cells are a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation. Transfection of these cells with a constitutively active kinase, such as EML4-ALK, renders them IL-3 independent, and their proliferation becomes dependent on the activity of the introduced kinase. The potency of a kinase inhibitor can thus be determined by its ability to inhibit the proliferation of these engineered Ba/F3 cells.
Methodology:
-
Cell Culture: Ba/F3 cells stably expressing the EML4-ALK wild-type or mutant variants are cultured in appropriate media without IL-3.
-
Compound Preparation: Alectinib, brigatinib, and lorlatinib are serially diluted to a range of concentrations.
-
Treatment: The engineered Ba/F3 cells are seeded in 96-well plates and treated with the various concentrations of the ALK inhibitors.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for effects on cell proliferation.
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the MTS or CellTiter-Glo assay, which quantifies the number of viable cells.
-
Data Analysis: The results are plotted as the percentage of cell growth inhibition versus the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is generated, from which the IC50 value is calculated.
ALK Signaling Pathway and Inhibitor Action
The EML4-ALK fusion protein is a constitutively active tyrosine kinase that drives tumor growth through the activation of multiple downstream signaling pathways. Alectinib, brigatinib, and lorlatinib are ATP-competitive inhibitors that bind to the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.
Caption: ALK signaling pathway and points of inhibition.
Experimental Workflow for In Vitro Potency Assessment
The process of evaluating the in vitro potency of ALK inhibitors involves a systematic workflow from cell line engineering to data analysis.
Caption: Workflow for determining in vitro potency.
References
- 1. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brigatinib for ALK-positive metastatic non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Synergistic Potential of Alectinib and CDK4/6 Inhibitors in ALK-Positive Non-Small Cell Lung Cancer: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of targeted therapies is a promising strategy to enhance anti-tumor efficacy and overcome resistance in non-small cell lung cancer (NSCLC). This guide provides a comparative overview of the synergistic effects of the anaplastic lymphoma kinase (ALK) inhibitor, alectinib, with cyclin-dependent kinase 4/6 (CDK4/6) inhibitors in vitro, with a focus on ALK-positive NSCLC models.
Executive Summary
Preclinical evidence suggests a synergistic relationship between alectinib and CDK4/6 inhibitors in ALK-positive NSCLC cells. A key study by Fujimura et al. (2020) demonstrated that the combination of alectinib with the CDK4/6 inhibitor palbociclib in the ALK-fusion gene-positive NSCLC cell line, SNU-2535, resulted in enhanced tumor growth inhibition, increased apoptosis, and more profound suppression of key cell cycle and growth signaling pathways compared to either agent alone.[1] This guide will delve into the available data, experimental methodologies, and the underlying signaling pathways governing this synergy.
Data Presentation
The following tables summarize the key findings from the in vitro study on the combination of alectinib and palbociclib in the ALK-positive SNU-2535 cell line, as described by Fujimura et al. (2020).[1]
Table 1: Synergistic Effect of Alectinib and Palbociclib on Cell Proliferation
| Cell Line | Drug Combination | Method of Synergy Assessment | Outcome | Reference |
| SNU-2535 (ALK-positive NSCLC) | Alectinib + Palbociclib | Isobologram Analysis | Synergistic | [1] |
Table 2: Effect of Alectinib and Palbociclib Combination on Apoptosis and Protein Phosphorylation
| Cell Line | Drug Combination | Effect on Apoptosis | Effect on Protein Phosphorylation | Reference |
| SNU-2535 (ALK-positive NSCLC) | Alectinib + Palbociclib | Increased Apoptosis | Suppressed Phosphorylation of Rb and S6 | [1] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: ALK and CDK4/6 Signaling Pathways and Drug Targets.
Caption: Experimental Workflow for In Vitro Synergy Assessment.
Caption: Proposed Mechanism of Synergistic Action.
Experimental Protocols
The detailed experimental protocols for the key experiments cited from Fujimura et al. (2020) are provided below.[1]
Cell Lines and Culture
-
Cell Line: SNU-2535 (Human ALK-positive non-small cell lung cancer)
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Drug Combination Assay (Cell Viability)
-
Cells were seeded in 96-well plates at an appropriate density.
-
After overnight incubation, cells were treated with alectinib, palbociclib, or a combination of both at various concentrations.
-
The cells were incubated for a specified period (e.g., 72 hours).
-
Cell viability was assessed using a colorimetric assay such as WST-8 (a water-soluble tetrazolium salt). The absorbance was measured with a microplate reader.
-
The half-maximal inhibitory concentration (IC50) for each drug was calculated.
-
Synergy was evaluated using isobologram analysis, where the combination data points falling below the line of additivity indicate a synergistic effect.
Apoptosis Assay
-
SNU-2535 cells were treated with alectinib, palbociclib, or the combination for a defined time.
-
Cells were harvested, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.
-
Cells were stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive).
Western Blot Analysis
-
SNU-2535 cells were treated with the respective drugs for a specified duration.
-
Cells were lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentrations were determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked and then incubated with primary antibodies against phosphorylated Rb (p-Rb), total Rb, phosphorylated S6 (p-S6), total S6, and a loading control (e.g., β-actin).
-
After washing, the membrane was incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available in vitro data from the study by Fujimura and colleagues provide a strong rationale for the combination of alectinib and CDK4/6 inhibitors as a potential therapeutic strategy for ALK-positive NSCLC. The synergistic effect appears to be mediated through the dual inhibition of the ALK-driven oncogenic signaling and the cell cycle machinery, leading to enhanced growth inhibition and apoptosis. Further preclinical studies in a broader range of ALK-positive models and subsequent clinical investigations are warranted to fully elucidate the therapeutic potential of this combination.
References
Alectinib's Cross-Resistance Profile in ALK Inhibitor-Resistant Models: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of resistance to targeted therapies is paramount. This guide provides a comprehensive comparison of alectinib's performance against various anaplastic lymphoma kinase (ALK) inhibitor-resistant models, supported by experimental data, detailed methodologies, and visual representations of key biological processes.
Alectinib, a second-generation ALK tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in the treatment of ALK-rearranged non-small cell lung cancer (NSCLC), including in patients who have developed resistance to the first-generation inhibitor, crizotinib.[1][2] However, as with all targeted therapies, acquired resistance to alectinib inevitably emerges, posing a significant clinical challenge. This guide delves into the cross-resistance profile of alectinib, examining its activity against various ALK mutations and in the context of different resistance mechanisms.
Comparative Efficacy of Alectinib in ALK Inhibitor-Resistant Models
Alectinib's potency varies across different ALK-resistant mutations. While it is effective against several crizotinib-resistant mutations, its activity is compromised by others, most notably the G1202R solvent front mutation. The following table summarizes the half-maximal inhibitory concentration (IC50) values of alectinib and other ALK inhibitors against a panel of common ALK mutations, providing a clear comparison of their in vitro potency.
Table 1: In Vitro Activity of ALK Inhibitors Against Various ALK Mutations
| ALK Mutation | Alectinib IC50 (nM) | Crizotinib IC50 (nM) | Ceritinib IC50 (nM) | Brigatinib IC50 (nM) | Lorlatinib IC50 (nM) |
| Wild-Type | ~1.9 | ~3.0 | ~0.15 | ~1.5-12 | ~1.3 |
| L1196M | Active | Resistant | Active | Active | Active |
| G1269A | Active | Resistant | Active | Active | Active |
| C1156Y | Active | Resistant | - | - | Active |
| F1174L | Active | Resistant | - | - | Active |
| I1171T/N/S | Reduced Activity | - | Active | Active | Active |
| V1180L | Reduced Activity | - | Active | - | Active |
| G1202R | Resistant (~595) | Resistant (~560) | Resistant (~309) | Active | Active (~80) |
Data compiled from multiple sources.[3][4] IC50 values can vary between different experimental systems.
In clinical settings, alectinib has shown significant activity in patients with crizotinib-refractory ALK-positive NSCLC. The following table summarizes key efficacy data from a pivotal phase II global study.
Table 2: Clinical Efficacy of Alectinib in Crizotinib-Refractory ALK-Positive NSCLC
| Efficacy Endpoint | Overall Population (N=138) | Patients with CNS Metastases at Baseline (N=84) |
| Objective Response Rate (ORR) | 50% | 57% (CNS ORR) |
| Median Duration of Response (DoR) | 11.2 months | 10.3 months (CNS DoR) |
| Median Progression-Free Survival (PFS) | 8.9 months | - |
| Disease Control Rate (DCR) | 79% | - |
Data from a phase II global study of alectinib in crizotinib-refractory ALK-positive NSCLC.[1][5]
Mechanisms of Resistance to Alectinib
Resistance to alectinib can be broadly categorized into two main types: on-target resistance, which involves alterations to the ALK gene itself, and off-target resistance, which involves the activation of bypass signaling pathways.
On-Target Resistance: Secondary ALK Mutations
The most common on-target resistance mechanism is the acquisition of secondary mutations in the ALK kinase domain. These mutations can interfere with alectinib's binding to the ATP-binding pocket, thereby reducing its inhibitory activity. The G1202R mutation is a particularly challenging resistance mechanism, conferring resistance to alectinib, crizotinib, and ceritinib.[4][6] Other mutations, such as I1171T/N/S and V1180L, also lead to reduced sensitivity to alectinib.[7]
Off-Target Resistance: Bypass Signaling Pathway Activation
In some cases, cancer cells can become resistant to alectinib by activating alternative signaling pathways that promote cell survival and proliferation, even in the presence of ALK inhibition. These "bypass" pathways can be activated through various mechanisms, including the amplification or mutation of other receptor tyrosine kinases (RTKs) such as MET, EGFR, and HER3, or the activation of downstream signaling molecules like SRC.
Caption: ALK signaling pathway and mechanisms of alectinib resistance.
Experimental Protocols
To facilitate the replication and validation of findings, this section provides generalized protocols for key experiments used to assess alectinib's cross-resistance profile.
Generation of Alectinib-Resistant Cell Lines
This protocol describes a common method for generating ALK inhibitor-resistant cell lines through continuous, dose-escalating exposure to the drug.
Caption: Experimental workflow for generating resistant cell lines.
Protocol:
-
Cell Seeding: Plate a parental ALK-positive cancer cell line (e.g., NCI-H3122, NCI-H2228) at a low density in appropriate culture medium.
-
Initial Drug Exposure: After 24 hours, replace the medium with fresh medium containing alectinib at a concentration equivalent to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Continuously culture the cells in the presence of alectinib. Once the cells resume a normal growth rate, gradually increase the concentration of alectinib in a stepwise manner. This process can take several months.[8]
-
Isolation of Resistant Clones: Once a cell population demonstrates significant resistance (e.g., a >10-fold increase in IC50 compared to the parental line), isolate single-cell clones using limiting dilution or single-cell sorting.
-
Expansion and Maintenance: Expand the resistant clones and continuously culture them in the presence of the selective concentration of alectinib to maintain the resistant phenotype.
-
Characterization: Characterize the resistant cell lines by determining their IC50 for alectinib and other ALK inhibitors, analyzing ALK phosphorylation and downstream signaling pathways by Western blot, and sequencing the ALK kinase domain to identify potential resistance mutations.
Cell Viability Assay (MTT/WST-1 Assay)
Cell viability assays are used to determine the cytotoxic effects of ALK inhibitors on cancer cells and to calculate IC50 values.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the ALK inhibitor (e.g., alectinib) for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) reagent to each well and incubate for 2-4 hours at 37°C.[9]
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the drug concentration to determine the IC50 value.
Western Blotting for ALK Phosphorylation
Western blotting is used to assess the phosphorylation status of ALK and its downstream signaling proteins, providing insight into the on-target activity of ALK inhibitors.
Protocol:
-
Cell Lysis: Treat cells with the ALK inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ALK (p-ALK) and total ALK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.[15]
-
Analysis: Quantify the band intensities to determine the relative levels of p-ALK and total ALK.
Conclusion
Alectinib is a potent ALK inhibitor with significant activity in both crizotinib-naïve and crizotinib-resistant ALK-positive NSCLC. However, the emergence of acquired resistance, driven by on-target ALK mutations and the activation of bypass signaling pathways, remains a critical challenge. A thorough understanding of alectinib's cross-resistance profile is essential for the development of effective treatment strategies to overcome resistance and improve patient outcomes. The experimental models and protocols described in this guide provide a framework for further research into the mechanisms of resistance and the evaluation of novel therapeutic approaches. The third-generation ALK inhibitor lorlatinib has shown promise in overcoming some alectinib-resistant mutations, highlighting the importance of continued drug development in this space.[7][16]
References
- 1. ascopubs.org [ascopubs.org]
- 2. Sequencing ALK inhibitors: alectinib in crizotinib-resistant patients, a phase 2 trial by Shaw et al - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cancernetwork.com [cancernetwork.com]
- 6. snconnect.survivornet.com [snconnect.survivornet.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. ALK Inhibitors for Lung Cancer | Types & Treatment [peachealth.com]
A Comparative Pharmacodynamic Analysis of Alectinib and Novel ALK Inhibitors
This guide provides a detailed comparative analysis of the pharmacodynamics of alectinib, a second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, and other novel ALK inhibitors, including second-generation agents (brigatinib, ceritinib, ensartinib, entrectinib) and the third-generation agent (lorlatinib). This comparison is intended for researchers, scientists, and drug development professionals, offering objective performance data from preclinical and clinical studies.
In Vitro Potency and Resistance Profile
The in vitro potency of ALK inhibitors is a key pharmacodynamic measure, typically assessed by determining the half-maximal inhibitory concentration (IC50) against wild-type ALK and various acquired resistance mutations. Novel ALK inhibitors have been developed to overcome resistance to earlier-generation drugs.
Table 1: Comparative In Vitro Inhibitory Activity (IC50 in nM) of Alectinib and Novel ALK Inhibitors Against Wild-Type ALK and Common Resistance Mutations
| Target | Alectinib | Ceritinib | Brigatinib | Ensartinib | Lorlatinib | Entrectinib |
| Wild-Type ALK | 1.9[1] | 0.15[2] | Data not available | <4[2][3] | Data not available | 12[2][4] |
| L1196M | Yes[1] | Yes[2][5] | Yes[2] | <4[2][3] | Yes | Slight loss of potency[2] |
| G1269A | Yes[1] | Yes[2][5] | Data not available | Data not available | Yes | Strong activity[2] |
| I1171T | Data not available | Yes[2][5] | Data not available | Data not available | Yes | Data not available |
| S1206Y | Data not available | Yes[2][5] | Data not available | <4[2][3] | Yes | Data not available |
| C1156Y | Yes[1] | Data not available | Data not available | <4[2][3] | Yes | Slight loss of potency[2] |
| F1174L | Yes[1] | No[5] | Data not available | <4[2][3] | Yes | Data not available |
| G1202R | 595[2] | 309[2] | Yes[2] | <4[2][3] | 80[2] | Minimal activity[2] |
Note: "Yes" indicates reported inhibitory activity without a specific IC50 value in the cited sources. Data is compiled from multiple studies and experimental conditions may vary.
Clinical Pharmacodynamics: Efficacy in ALK-Positive NSCLC
The clinical pharmacodynamic effects of ALK inhibitors are demonstrated through their efficacy in patients with ALK-positive non-small cell lung cancer (NSCLC). Key metrics from pivotal clinical trials, such as Progression-Free Survival (PFS) and Objective Response Rate (ORR), provide a basis for comparison.
Table 2: Comparative Clinical Efficacy of Alectinib and Novel ALK Inhibitors in First-Line Treatment of ALK-Positive NSCLC
| Parameter | Alectinib (ALEX Trial) | Brigatinib (ALTA-1L Trial) | Lorlatinib (CROWN Trial) | Ensartinib (eXalt3 Trial) | Ceritinib (ASCEND-4 Trial) |
| Median PFS | 34.8 months[6] | 24.0 months[7] | Not Reached | 25.8 months[7] | 16.6 months[6][8] |
| Objective Response Rate (ORR) | 82.9%[6] | Data not available | Data not available | Data not available | 72.5%[8] |
| Intracranial ORR (Baseline CNS Mets) | 81% | 78%[7] | 82% | 64%[7] | 72.7% |
| Hazard Ratio vs. Crizotinib (PFS) | 0.47[8] | Data not available | 0.28 | Data not available | 0.55[6] |
Note: Data presented is from separate clinical trials and not from head-to-head comparisons, except where a Hazard Ratio versus the control arm (Crizotinib) is provided.
Signaling Pathways and Experimental Visualizations
Alectinib and novel ALK inhibitors function by blocking the ATP-binding site of the ALK fusion protein, thereby inhibiting its kinase activity.[2] This prevents the autophosphorylation of ALK and the subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/AKT, JAK/STAT, and RAS/MAPK pathways.
Caption: ALK signaling pathway and points of inhibition.
Caption: Experimental workflow for evaluating ALK inhibitors.
Caption: Logical comparison of inhibitor efficacy.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacodynamic data. Below are summaries of key experimental protocols used in the evaluation of ALK inhibitors.
In Vitro Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of a compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site, allowing for the determination of the inhibitor's affinity (IC50 or Ki).
-
Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the ALK kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP site. Inhibition is measured by a decrease in the FRET signal.
-
Methodology:
-
Reagent Preparation: Recombinant ALK enzyme, Eu-labeled antibody, and the fluorescent tracer are prepared in a specialized kinase buffer. The test inhibitors (e.g., alectinib) are serially diluted.
-
Assay Reaction: The kinase/antibody mixture, test inhibitor, and tracer are added sequentially to a microplate.
-
Incubation: The plate is incubated at room temperature for a defined period (typically 60 minutes) to allow the binding reaction to reach equilibrium.
-
Detection: The plate is read on a fluorescence plate reader capable of measuring the time-resolved FRET signal. The emission from both the europium donor (620 nm) and the Alexa Fluor acceptor (665 nm) are measured.
-
Data Analysis: The ratio of acceptor to donor emission is calculated. IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic model.[9][10]
-
Cell Viability/Proliferation Assay (e.g., MTT or MTS Assay)
This colorimetric assay assesses the impact of ALK inhibitors on the metabolic activity of ALK-dependent cancer cells, which serves as an indicator of cell viability and proliferation.
-
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt (e.g., MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: ALK-positive NSCLC cells (e.g., H3122) are seeded into 96-well plates at a predetermined density (e.g., 4,000-10,000 cells/well) and allowed to adhere overnight.[11]
-
Drug Treatment: Cells are treated with a range of concentrations of the ALK inhibitors for a specified duration (typically 72 hours).[12]
-
Reagent Incubation: After treatment, the MTT or MTS reagent is added to each well and incubated for 1-4 hours at 37°C.[13][14]
-
Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) is added to dissolve the insoluble formazan crystals.[13]
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate spectrophotometer at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).[13][14]
-
Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells. IC50 values are calculated by plotting percent viability against the logarithm of inhibitor concentration.
-
Western Blot Analysis of ALK Phosphorylation
This technique is used to detect the phosphorylation status of ALK and its downstream signaling proteins, providing direct evidence of target engagement and pathway inhibition.
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of the target protein (e.g., phospho-ALK).
-
Methodology:
-
Sample Preparation: ALK-positive cells are treated with inhibitors for a set time (e.g., 6 hours).[15] Cells are then lysed in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[16]
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are denatured, loaded onto an SDS-polyacrylamide gel, and separated by electrophoresis. The separated proteins are then transferred to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding. For phospho-proteins, 5% Bovine Serum Albumin (BSA) in TBST is preferred over milk, as milk contains the phosphoprotein casein which can cause high background.[16][17]
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated target (e.g., Phospho-ALK Tyr1586).[18] This is typically done overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured using an imaging system.
-
Analysis: To confirm equal protein loading and to quantify the change in phosphorylation, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.[19]
-
References
- 1. Development of an ALK-positive Non-Small-Cell Lung Cancer in Vitro Tumor 3D Culture Model for Therapeutic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EML4-ALK: Update on ALK Inhibitors [mdpi.com]
- 7. ALK Inhibitors for Lung Cancer | Types & Treatment [peachealth.com]
- 8. Frontiers | Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis [frontiersin.org]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Cell viability assay [bio-protocol.org]
- 12. pubcompare.ai [pubcompare.ai]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. Phospho-ALK (Tyr1586) Antibody | Cell Signaling Technology [cellsignal.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Safety Operating Guide
Proper Disposal Procedures for Alectinib Hydrochloride
The following guide provides essential safety and logistical information for the proper disposal of Alectinib Hydrochloride, a cytotoxic pharmaceutical agent. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, the public, and the environment. This compound is suspected of causing genetic defects, damaging fertility or the unborn child, and may cause organ damage through prolonged or repeated exposure.[1][2][3]
Summary of Material Handling and Disposal Requirements
This table summarizes the key safety and handling data for this compound disposal.
| Parameter | Specification | Source(s) |
| Hazard Classification | Cytotoxic; Hazardous Pharmaceutical Waste | [1][4] |
| Primary Disposal Method | Licensed chemical destruction or controlled incineration with flue gas scrubbing. | [1][5][6] |
| Prohibited Disposal | Do not discharge into sewers, drains, or waterways. | [1][2][3][6][7] |
| Regulatory Oversight | Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). | [8][9] |
| Personal Protective Equipment (PPE) | Impervious gloves (inspected before use), tightly fitting safety goggles, and fire/flame resistant impervious clothing. A full-face respirator may be required if exposure limits are exceeded. | [1][2][10] |
| Waste Containers | Appropriately labeled, sealed, puncture-proof, and leak-proof containers, often color-coded red for cytotoxic waste. | [4] |
Disposal Protocol for this compound
This protocol outlines the step-by-step methodology for the safe handling and disposal of this compound and associated contaminated materials.
Preparation and Personal Protective Equipment (PPE)
1.1. Consult Safety Data Sheet (SDS): Before handling, thoroughly review the this compound SDS.[1][2] 1.2. Designate Disposal Area: Conduct all disposal-related activities in a well-ventilated, designated area, away from general laboratory traffic.[1] 1.3. Don Appropriate PPE: All personnel must wear the required PPE as specified in the table above. This includes, at a minimum, double gloves, a protective gown, and eye protection.[1][11]
Waste Segregation and Collection
2.1. Identify Cytotoxic Waste: All items that have come into contact with this compound are considered cytotoxic waste.[4] This includes:
- Expired or unused this compound.
- Empty vials and packaging.
- Contaminated PPE (gowns, gloves, etc.).
- Labware (syringes, pipettes, etc.).
- Materials used for cleaning spills (absorbent pads, wipes).[10] 2.2. Use Designated Containers:
- Place all sharps contaminated with this compound into a designated cytotoxic sharps container that is puncture-proof and clearly labeled.[4][10]
- Place all non-sharp solid waste into a dedicated, leak-proof cytotoxic waste container lined with a plastic bag and clearly marked with the cytotoxic symbol.[4][10]
- Aqueous waste, such as from rinsing containers, should be collected in a sealed, labeled hazardous waste container. Do not discharge to the sewer system.[1]
Packaging and Labeling for Disposal
3.1. Container Rinsing: Empty this compound containers should be triple-rinsed with a suitable solvent where feasible. The rinsate must be collected and disposed of as hazardous chemical waste.[1] 3.2. Packaging: Once rinsed, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill, or incinerated if combustible.[1] Alternatively, it can be offered for reconditioning.[1] 3.3. Seal and Label Waste Containers: Securely seal all cytotoxic waste containers. Ensure they are clearly labeled with "Cytotoxic Waste" or "Hazardous Pharmaceutical Waste" and include information about the contents.
Storage and Final Disposal
4.1. Temporary Storage: Store sealed waste containers in a secure, designated area away from incompatible materials, foodstuffs, and general waste.[1] The storage area should be clearly marked. 4.2. Professional Disposal: Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company.[5][6] The primary method of destruction must be controlled incineration at a permitted facility.[1][8] 4.3. Documentation: Maintain accurate records of all disposed pharmaceutical waste in accordance with institutional policies and regulations such as the RCRA.[12]
This compound Disposal Workflow
The following diagram illustrates the procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. danielshealth.ca [danielshealth.ca]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. capotchem.com [capotchem.com]
- 7. gene.com [gene.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. danielshealth.com [danielshealth.com]
- 10. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 11. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. easyrxcycle.com [easyrxcycle.com]
Personal protective equipment for handling Alectinib Hydrochloride
Essential Safety and Handling Guide for Alectinib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of this compound in a laboratory setting. Adherence to these procedures is essential to ensure the safety of all personnel and to maintain a secure research environment. This compound is suspected of causing genetic defects and of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[1][2]
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) inspected prior to use.[1][2] | To prevent skin contact with the compound. |
| Eye Protection | Tightly fitting safety goggles with side-shields.[1][2] | To protect eyes from dust, aerosols, and splashes. |
| Respiratory Protection | A full-face particle respirator (e.g., N99/P2) or a full-face supplied-air respirator should be used if exposure limits are exceeded or if dust formation is likely.[3] | To prevent inhalation of the compound, which can be harmful. |
| Body Protection | A fully buttoned lab coat or impervious clothing.[1][2] | To protect skin and personal clothing from contamination. |
It is important to note that while several sources indicate that this compound has no established occupational exposure limit values, a specialized monograph containing an Occupational Exposure Limit (OEL) and Acceptable Daily Exposure (ADE) value is available from some suppliers.[1][4] Laboratories should consider obtaining this information for a comprehensive risk assessment.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Experimental Protocols
Safe Handling and Operation Plan
This protocol outlines the standard operating procedure for handling this compound to minimize exposure risk.
1. Preparation:
- Ensure the work area, typically a chemical fume hood or a ventilated enclosure, is clean and uncluttered.
- Verify that a spill kit and emergency contact numbers are readily accessible.
- Don the appropriate PPE as specified in the table above.
2. Weighing and Aliquoting:
- Handle solid this compound in a fume hood to avoid the generation of dust.[5]
- Use a dedicated set of spatulas and weighing boats.
- If creating solutions, add the solvent to the solid slowly to prevent splashing.
3. During the Experiment:
- Keep all containers with this compound tightly closed when not in use.[3]
- Avoid contact with skin and eyes.[1][5]
- Wash hands thoroughly after handling, even if gloves were worn.[2]
4. End of a Work Session:
- Decontaminate the work surface with an appropriate cleaning agent.
- Dispose of all contaminated disposable materials as hazardous waste.
- Remove PPE in the correct order to avoid cross-contamination and dispose of it properly.
Spill Management Plan
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
1. Immediate Response:
- Alert personnel in the immediate area and restrict access.
- If the substance has come into contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][2]
2. Spill Cleanup Procedure:
- For solid spills: Gently cover the spill with a damp paper towel or absorbent material to avoid raising dust.[6] Carefully scoop the material into a sealable container labeled as hazardous waste.
- For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[7] Once absorbed, scoop the material into a sealable container for hazardous waste.
- Clean the spill area with a detergent solution and then rinse with water.[7] All cleaning materials must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination.
1. Waste Segregation:
- All solid waste contaminated with this compound (e.g., gloves, wipes, weighing boats) must be collected in a dedicated, clearly labeled hazardous waste container.
- Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
2. Disposal Method:
- This compound waste should be disposed of through a licensed chemical destruction facility, which may involve controlled incineration with flue gas scrubbing.[2]
- Do not dispose of this compound down the drain or in the regular trash.[2]
3. Empty Containers:
- Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[2][8] After rinsing, the container can be disposed of according to institutional guidelines.[2]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. apexbt.com [apexbt.com]
- 4. Alectinib - OEL Fastrac with ADE - Affygility Solutions [affygility.com]
- 5. gene.com [gene.com]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. qmul.ac.uk [qmul.ac.uk]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
